molecular formula C18H18N2O5 B5885510 3-nitrobenzyl 2-(isobutyrylamino)benzoate

3-nitrobenzyl 2-(isobutyrylamino)benzoate

Cat. No. B5885510
M. Wt: 342.3 g/mol
InChI Key: FWVDIAOQAUQKAL-UHFFFAOYSA-N
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Description

3-nitrobenzyl 2-(isobutyrylamino)benzoate, also known as NBIB, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a derivative of benzoic acid and has been synthesized for various applications in the field of chemistry and biology.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 2-(isobutyrylamino)benzoate involves the absorption of light by the nitrobenzyl group, which triggers a photochemical reaction that leads to the release of the isobutyrylamino group. This release generates reactive oxygen species that can cause damage to cancer cells.
Biochemical and Physiological Effects:
3-nitrobenzyl 2-(isobutyrylamino)benzoate has been shown to have low toxicity towards normal cells, making it a potentially safe compound for use in photodynamic therapy. It has also been shown to have good solubility in water, which is important for its application in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitrobenzyl 2-(isobutyrylamino)benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that it requires exposure to light to generate its reactive species, which can be difficult to control in some experimental setups.

Future Directions

There are several future directions for the study of 3-nitrobenzyl 2-(isobutyrylamino)benzoate. One potential application is in the development of targeted drug delivery systems, where 3-nitrobenzyl 2-(isobutyrylamino)benzoate could be used as a photosensitive trigger for the release of drugs in specific locations. Another direction is in the optimization of its phototoxicity towards cancer cells, which could lead to more effective photodynamic therapy treatments. Additionally, further studies could be conducted to investigate its potential use in other areas of biology and chemistry.
In conclusion, 3-nitrobenzyl 2-(isobutyrylamino)benzoate is a unique compound that has shown promise in scientific research for its potential use in photodynamic therapy. Its synthesis method has been well-established, and its mechanism of action has been studied extensively. While there are advantages and limitations to its use in lab experiments, there are also many potential future directions for its study. Overall, 3-nitrobenzyl 2-(isobutyrylamino)benzoate represents an exciting area of research for scientists interested in developing new therapies and technologies.

Synthesis Methods

The synthesis of 3-nitrobenzyl 2-(isobutyrylamino)benzoate involves the reaction of 3-nitrobenzyl alcohol with isobutyryl chloride, followed by the reaction with 2-aminobenzoic acid. The resulting compound is then purified using column chromatography. This method has been successfully used to produce 3-nitrobenzyl 2-(isobutyrylamino)benzoate with high yields and purity.

Scientific Research Applications

3-nitrobenzyl 2-(isobutyrylamino)benzoate has been studied for its potential use as a photosensitive compound in photodynamic therapy. This therapy involves the use of light to activate a photosensitizer, which then generates reactive oxygen species that can destroy cancer cells. 3-nitrobenzyl 2-(isobutyrylamino)benzoate has been shown to have high phototoxicity towards cancer cells, making it a promising candidate for this application.

properties

IUPAC Name

(3-nitrophenyl)methyl 2-(2-methylpropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12(2)17(21)19-16-9-4-3-8-15(16)18(22)25-11-13-6-5-7-14(10-13)20(23)24/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVDIAOQAUQKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzyl 2-(isobutyrylamino)benzoate

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